molecular formula C17H17NO4S B2997794 methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1327176-72-6

methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate

Cat. No. B2997794
CAS RN: 1327176-72-6
M. Wt: 331.39
InChI Key: IQRDZQWFYMTWRM-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is a complex organic compound. It contains a methyl group, a phenylsulfonyl group, and an amino group attached to a 4-methylphenyl group. The exact properties of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its constituent groups. It would likely exhibit the typical properties of acrylates, which are known for their reactivity and ability to form polymers .


Chemical Reactions Analysis

As an acrylate, this compound would be expected to undergo reactions typical of the acrylate group. This could include polymerization and various addition reactions. The presence of the amino and sulfonyl groups could also confer additional reactivity .

Scientific Research Applications

Hydrophobic Sulfobetaine Copolymers

Research on hydrophobically modified sulfobetaine copolymers highlights the synthesis and potential applications of polymers with hydrophobic and zwitterionic characteristics for antifouling and hemocompatibility purposes. These copolymers, synthesized through postpolymerization modification, exhibit promising attributes for biomedical applications due to their unique aqueous upper critical solution temperature (UCST) behavior and adjustable hydrophobicity (Woodfield et al., 2014).

Polyelectrolyte Behavior and Metal Ion Binding

Studies on the polyelectrolyte behavior of copolymers and their interaction with metal ions demonstrate the utility of these materials in filtering and chelation processes. The copolymers' ability to selectively bind divalent metal ions, as explored through ultrafiltration experiments, suggests their potential in environmental remediation and selective ion removal applications (Rivas & Moreno‐Villoslada, 2001).

Photochromic Methylacrylate Polymers

Research on methylacrylate polymers with photochromic side chains indicates the development of materials that respond to light, showcasing applications in smart coatings and optical storage. The side chains' trans-cis isomerization under light exposure enables the reversible modulation of the materials' optical properties, highlighting the potential in dynamic optical devices (Ortyl et al., 2002).

Polyelectrolyte Hydrogels

Innovations in polyelectrolyte hydrogels, such as the development of highly swollen to extremely tough hydrogels, open new avenues in material science for biomedical engineering and soft robotics. The dynamic properties of these hydrogels, including their stimuli-responsive behavior and mechanical robustness, make them suitable for diverse applications ranging from tissue engineering scaffolds to actuators in soft robotic systems (Yu et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a monomer in polymer production, its mechanism of action would involve reacting with other monomers to form a polymer chain .

Safety and Hazards

As with any chemical compound, handling methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate would require appropriate safety precautions. Without specific safety data, it’s generally advisable to avoid skin and eye contact, inhalation, and ingestion .

properties

IUPAC Name

methyl (Z)-2-(benzenesulfonyl)-3-(4-methylanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-13-8-10-14(11-9-13)18-12-16(17(19)22-2)23(20,21)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRDZQWFYMTWRM-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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